MS/MS Transition and Mass Shift
Azelnidipine D7 provides a clear +7 Da mass shift from the unlabeled parent molecule, azelnidipine (molecular weight 582.65 g/mol vs. 589.69 g/mol) . This mass difference eliminates spectral overlap and allows for distinct MS/MS transitions (e.g., m/z 589→167 for Azelnidipine D7 compared to m/z 583→167 for unlabeled azelnidipine) [1]. In contrast, using a structural analog internal standard like nicardipine (molecular weight 479.5 g/mol) results in significantly different chromatographic and mass spectrometric behavior, leading to less accurate compensation for matrix effects and recovery losses [2].
| Evidence Dimension | Molecular Weight and MS Precursor Ion |
|---|---|
| Target Compound Data | 589.69 g/mol; [M+H]+ m/z 589 |
| Comparator Or Baseline | Azelnidipine (unlabeled): 582.65 g/mol; [M+H]+ m/z 583 |
| Quantified Difference | +7 Da mass shift |
| Conditions | Mass spectrometry analysis |
Why This Matters
This definitive mass shift ensures absolute specificity in MS detection, preventing cross-talk and enabling precise quantification of the analyte at trace levels in complex biological matrices.
- [1] Kawabata, K., et al. (2007). Enantioselective determination of azelnidipine in human plasma using liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci, 852(1-2), 389-97. View Source
- [2] Kawabata, K., et al. (2007). Determination of azelnidipine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry. J Chromatogr B, 852(1-2), 389-397. View Source
